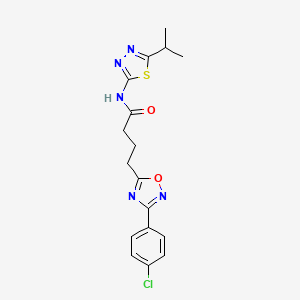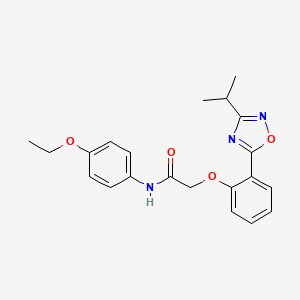![molecular formula C20H15Cl3N2O4S B7684755 2,4-dichloro-N-{5-[(3-chlorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7684755.png)
2,4-dichloro-N-{5-[(3-chlorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-{5-[(3-chlorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes multiple chlorine atoms, a sulfamoyl group, and a methoxyphenyl group. These functional groups contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{5-[(3-chlorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The initial step involves the chlorination of a suitable benzamide precursor to introduce chlorine atoms at the 2 and 4 positions.
Sulfamoylation: The next step involves the introduction of the sulfamoyl group. This can be achieved by reacting the chlorinated intermediate with a suitable sulfonamide reagent under controlled conditions.
Methoxylation: The final step involves the introduction of the methoxy group at the 2-position of the phenyl ring. This can be achieved by reacting the intermediate with a methoxy reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-N-{5-[(3-chlorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction Reactions: The sulfamoyl group can be reduced to form corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic media and controlled temperatures.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Conditions typically involve the use of inert atmospheres and controlled temperatures.
Major Products
Substitution Reactions: Products include derivatives with substituted functional groups at the chlorine positions.
Oxidation Reactions: Products include aldehyde or carboxylic acid derivatives of the methoxy group.
Reduction Reactions: Products include amine derivatives of the sulfamoyl group.
Applications De Recherche Scientifique
2,4-dichloro-N-{5-[(3-chlorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-{5-[(3-chlorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of specific receptors on cell surfaces.
Affecting Cellular Pathways: Altering the activity of specific cellular pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
2,4-dichloro-N-{5-[(3-chlorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide can be compared with other similar compounds, such as:
2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic acid: Similar structure but lacks the methoxy group.
2,4-dichloro-N-(2-methoxyphenyl)benzamide: Similar structure but lacks the sulfamoyl group.
2,4-dichloro-N-(3-chlorophenyl)benzamide: Similar structure but lacks both the methoxy and sulfamoyl groups.
Propriétés
IUPAC Name |
2,4-dichloro-N-[5-[(3-chlorophenyl)sulfamoyl]-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O4S/c1-29-19-8-6-15(30(27,28)25-14-4-2-3-12(21)9-14)11-18(19)24-20(26)16-7-5-13(22)10-17(16)23/h2-11,25H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVWWKYMBXBVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide](/img/structure/B7684676.png)
![N-(butan-2-yl)-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B7684682.png)
![1-(4-fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7684703.png)
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7684705.png)
![N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B7684709.png)



![butyl 4-[3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7684724.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B7684737.png)
![4-ethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7684758.png)

![Methyl 2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetate](/img/structure/B7684772.png)
![4-{2-Nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7684773.png)
